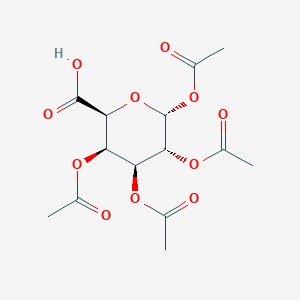
(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with a unique structure. It is characterized by its tetraacetoxy groups attached to a tetrahydro-2H-pyran ring, making it a significant molecule in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid typically involves the protection of hydroxyl groups followed by acetylation. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine to achieve acetylation . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where acetoxy groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted tetrahydro-2H-pyran compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
Biologically, this compound is studied for its potential interactions with enzymes and other biomolecules. It serves as a model compound in understanding the behavior of similar structures in biological systems .
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies are conducted to explore its role in drug development and its effects on biological pathways .
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing .
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function . The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- Quercetin 3-D-galactoside (Q3G)
Uniqueness
What sets (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid apart from similar compounds is its specific arrangement of acetoxy groups and its reactivity profile. This unique structure allows for distinct interactions and reactions that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C14H18O11 |
|---|---|
Poids moléculaire |
362.29 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10+,11+,12-,14+/m1/s1 |
Clé InChI |
FHWVABAZBHDMEY-LARJDALCSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


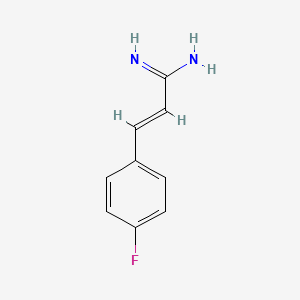
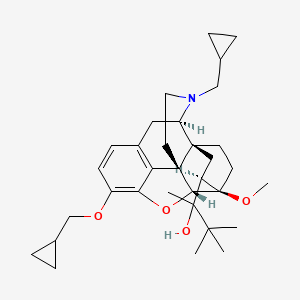
![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)



![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
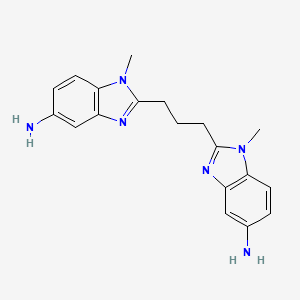
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
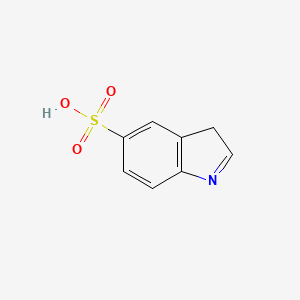
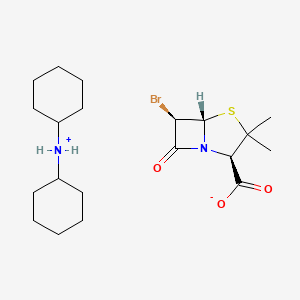
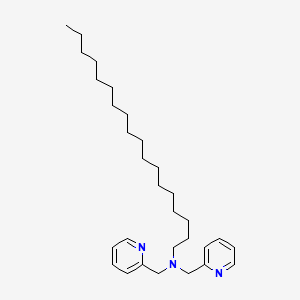
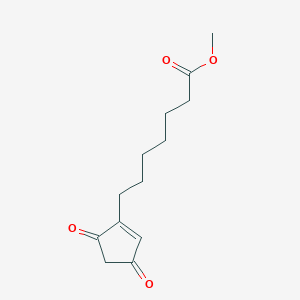
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
